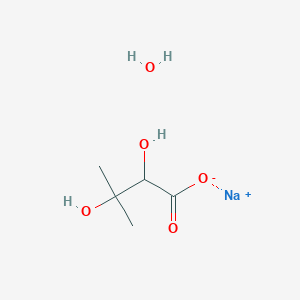

(R)-3-Hydroxyisobutyric acid sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

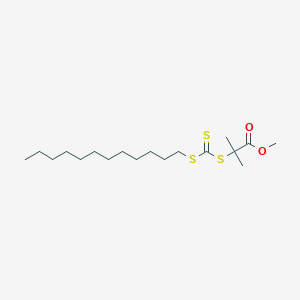

“®-3-Hydroxyisobutyric acid sodium salt” is a chemical compound that is a sodium salt form of ®-3-Hydroxyisobutyric acid . It is a type of organic compound that contains a carboxylic acid group with a hydroxyl group on the third carbon atom . The sodium salt form is often used to improve the solubility of the compound in aqueous solutions .

Applications De Recherche Scientifique

Metabolic Pathway Insights

One key area of research involves understanding the metabolic pathways and interconversion processes involving (R)-3-Hydroxyisobutyric acid sodium salt. Studies have shown that the ingestion of deuterated isobutyrate leads to the excretion of labeled S- and R-3-hydroxyisobutyric acids, formed by the reduction of S- and R-methylmalonic semialdehydes respectively. This suggests a flow from S- to R-methylmalonic semialdehyde, indicating that the R-enantiomer is the substrate of methylmalonic semialdehyde dehydrogenase (Manning & Pollitt, 1985). Such insights into the metabolic conversion of (R)-3-Hydroxyisobutyric acid sodium salt can have implications for understanding human metabolism and developing metabolic disorder treatments.

Enzymatic and Biochemical Applications

The enzymatic synthesis and transformation of (R)-3-Hydroxyisobutyric acid sodium salt are also significant. Research has explored its production through microbial oxidation and enzymatic reactions, providing pathways to synthesize valuable biochemicals. For instance, microbial stereoselective oxidation of 2-methyl-1,3 propanediol has been evaluated for (R)-3-Hydroxyisobutyric acid production, highlighting the operational factors influencing biocatalytic activity and product yield (Léon et al., 2002). Such studies are crucial for biotechnological applications, including the production of biopolymers and fine chemicals.

Biotechnological and Industrial Applications

Furthermore, the hydrolytic degradation of poly[(R)-3-hydroxybutyric acid] in various conditions reveals the potential for producing (R)-3-Hydroxybutyric acid with high yield and purity. This process has implications for developing biodegradable polymers and materials (Saeki et al., 2005). The ability to control the molecular weight and properties of these materials through the degradation of poly[(R)-3-hydroxybutyric acid] opens up new avenues in material science and environmental technology.

Propriétés

IUPAC Name |

sodium;(2R)-3-hydroxy-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJZIQZDAZLXEK-AENDTGMFSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746675 |

Source

|

| Record name | Sodium (2R)-3-hydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium (2R)-3-hydroxy-2-methylpropanoate | |

CAS RN |

1228078-57-6 |

Source

|

| Record name | Sodium (2R)-3-hydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336333.png)

![Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate](/img/structure/B6336334.png)

![(R,R)-[COD]Ir[Ph2PThrePHOX], 97%](/img/structure/B6336335.png)

![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine tetrahydrochloride, 98% (S,S)-PDP](/img/structure/B6336337.png)

![Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II), 97%](/img/structure/B6336345.png)

![Dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336357.png)

![1,1'-Bis{1-[(R)-ferrocenyl-2-(S)-ethyl-1-(diethylamino)phenyl]-(R)-phosphino}ferrocene, 97% Trifer](/img/structure/B6336370.png)